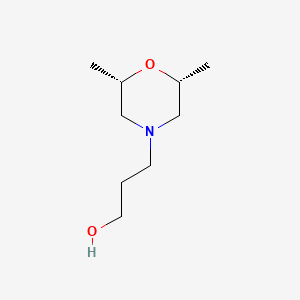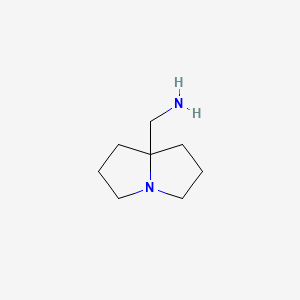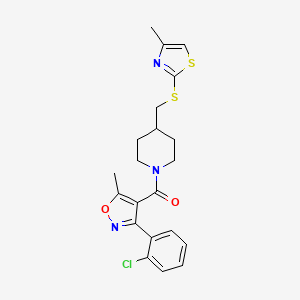
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
The synthesis of novel heterocyclic compounds, including those with structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, has been investigated for their potential biological activities. Research has demonstrated that such compounds, incorporating oxazole, pyrazoline, and pyridine rings, show promising anticancer activity against a variety of cancer cell lines, as well as significant in vitro antibacterial and antifungal properties. These findings suggest a potential for these compounds to contribute to the development of new therapeutic agents in the fight against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structural Analysis
Molecular docking studies have been employed to further understand the interactions of similar compounds with biological targets. These studies can provide insights into the potential mechanisms of action and contribute to the design of more effective and selective drugs. For instance, the synthesis and docking studies of certain thiazole compounds have highlighted their potential antibacterial activity, offering a foundation for further exploration in antimicrobial drug development (Shahana & Yardily, 2020).
Development of Bioactive Compounds
The exploration of new bioactive compounds with heterocyclic structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has led to the discovery of molecules with diverse biological activities. These activities range from antimicrobial to anticancer effects, underscoring the potential of such compounds in pharmaceutical research and development (Patel, Agravat, & Shaikh, 2011).
Potential for Insecticidal Applications
Research into novel piperidine thiazole compounds has revealed their potential as insecticides. Preliminary bioassays indicate that certain derivatives exhibit considerable insecticidal activities against pests such as the armyworm. This suggests a promising avenue for the development of new agricultural chemicals to protect crops from pest damage (Ding et al., 2019).
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-13-11-28-21(23-13)29-12-15-7-9-25(10-8-15)20(26)18-14(2)27-24-19(18)16-5-3-4-6-17(16)22/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXLQWHVHKUIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

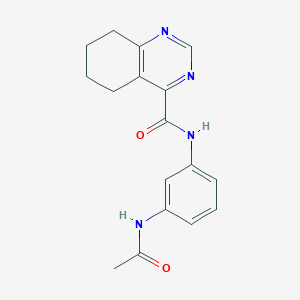
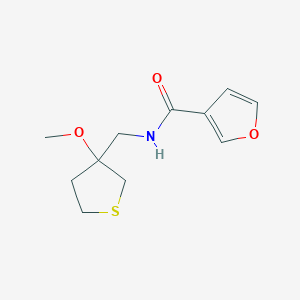
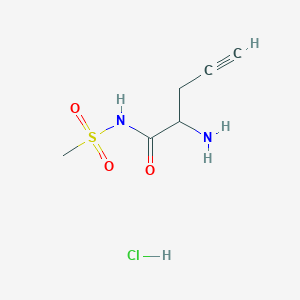
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)
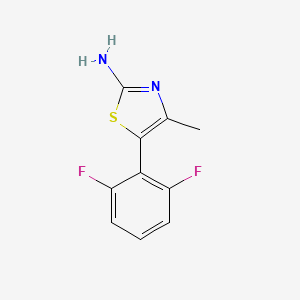
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)
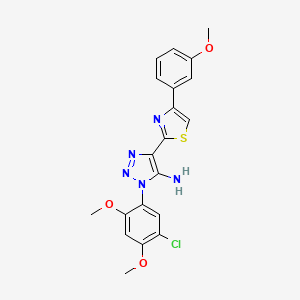
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)
